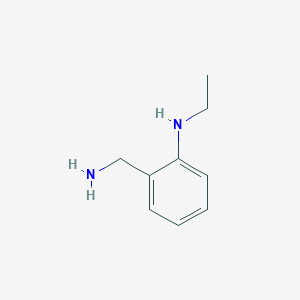

2-(aminomethyl)-N-ethylaniline

Description

Significance of Aminomethyl Aniline (B41778) Scaffolds in Modern Organic Synthesis

The aminomethyl aniline scaffold, particularly the 2-(aminomethyl)aniline (B1197330) isomer, is a powerful and versatile precursor in modern organic synthesis. Its significance stems from the presence of two nucleophilic nitrogen centers—a primary aliphatic amine and an aromatic amine—with differentiated reactivity. This structural feature allows for selective and sequential reactions, making it an ideal starting material for the construction of complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles. For instance, 2-(aminomethyl)aniline serves as a key building block for producing quinolines and quinazolines, two classes of compounds with extensive biological activity. Research has demonstrated that 2-(aminomethyl)aniline can react with aromatic ketones under transition-metal-free aerobic conditions to yield 2-substituted quinolines in excellent yields. Similarly, an efficient and environmentally friendly protocol has been developed for synthesizing quinazolines through the elemental sulfur-mediated oxidative condensation of 2-(aminomethyl)anilines and nitriles, which notably proceeds without the need for metal catalysts or solvents. americanelements.com

Beyond these, the scaffold is instrumental in creating other medicinally relevant heterocyclic structures. A notable example is the catalytic asymmetric synthesis of tetrahydro-1,4-benzodiazepin-2-ones, which are valuable in drug discovery. This process utilizes 2-(aminomethyl)aniline in a one-pot, multi-step reaction sequence to generate these complex molecules with high enantiomeric excess. americanelements.com The capacity of the aminomethyl aniline scaffold to participate in diverse cyclization and condensation reactions underscores its fundamental importance as a strategic component for accessing a wide range of valuable chemical entities.

Interdisciplinary Research Landscape for 2-(Aminomethyl)-N-ethylaniline

While direct research focusing exclusively on 2-(aminomethyl)-N-ethylaniline is still emerging, its structural analogues have found applications across a diverse interdisciplinary landscape, suggesting a similar potential for the N-ethyl derivative. The study of related compounds, such as 2-(aminomethyl)-N-methylaniline, provides a strong indication of its likely utility in fields ranging from medicinal chemistry to materials science.

In the pharmaceutical and life sciences sector, aniline derivatives are crucial intermediates. The N-methyl analogue of the title compound, for example, is noted as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. sigmaaldrich.com The presence of amine functional groups allows these molecules to interact with biological targets like enzymes and receptors. bldpharm.com Research into other functionalized anilines has shown their potential as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer, and in reversing multidrug resistance in cancer cell lines. sigmaaldrich.com The structural features of 2-(aminomethyl)-N-ethylaniline make it a candidate for similar biological investigations.

In materials science, aniline derivatives are foundational monomers for conductive polymers and functional materials. Polyaniline (PANI) and its derivatives are well-known for their use in chemical sensors. scbt.com The specific substituents on the aniline ring can be tailored to modify the polymer's properties, such as solubility and sensitivity. For instance, polymers derived from ortho-substituted anilines have been synthesized and shown to have high sensitivity to moisture and ammonia, making them promising for sensor applications. scbt.com The N-methyl analog of 2-(aminomethyl)-N-ethylaniline has also been noted for its use as a curing agent or hardener in epoxy resins and in the manufacturing of dyes. sigmaaldrich.com This broad utility highlights the potential for 2-(aminomethyl)-N-ethylaniline to serve as a valuable component in the development of new materials with tailored electronic and physical properties.

Emerging Research Directions for 2-(Aminomethyl)-N-ethylaniline and its Analogues

The research trajectory for 2-(aminomethyl)-N-ethylaniline and its analogues is expanding into several innovative areas, driven by the demand for more efficient synthetic methods and novel applications in medicine and materials science.

A significant emerging trend is the development of advanced synthetic methodologies. Modern organic chemistry increasingly focuses on C–H bond functionalization, which allows for the direct modification of a molecule's carbon skeleton, often with greater efficiency and less waste than traditional methods. bldpharm.com Recent studies have reported highly selective para-C–H functionalization of aniline derivatives to create complex molecules like triarylmethanes using non-noble metal catalysts. Furthermore, organocatalytic methods are being developed to achieve asymmetric C-H aminoalkylation of anilines, providing access to chiral diarylmethylamines, which are key intermediates for certain drugs. These cutting-edge techniques could be applied to 2-(aminomethyl)-N-ethylaniline to generate a library of novel derivatives for further study.

In medicinal chemistry, the focus is on designing and synthesizing new aniline-based compounds with specific biological activities. Heterocyclic compounds derived from anilines are of particular interest. For example, researchers are exploring (benzimidazol-2-yl)aniline derivatives as potential inhibitors of glycogen (B147801) phosphorylase for therapeutic purposes. The modular nature of the aminomethyl aniline scaffold allows for the synthesis of complex hybrid molecules, such as those combining aniline and thiazole (B1198619) functionalities, which are investigated for their potential in drug discovery.

In the realm of materials science, the synthesis of new functionalized aniline monomers is a key area of research. These monomers can be polymerized to create materials with specific optical or electronic properties. scbt.com Pyrene-catalyzed photolysis, for instance, is an emerging technique for creating π-conjugated molecules and functional organic materials from aniline precursors. The continued exploration of such aniline derivatives promises to yield new polymers and materials for advanced applications, including electronics and sensor technology.

Data Tables

Table 1: Physicochemical Properties of 2-(Aminomethyl)-N-ethylaniline

| Property | Value | Source |

| CAS Number | 412278-85-4 | |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| SMILES Code | CCNC1=CC=CC=C1CN |

Table 2: Synthetic Utility of the 2-(Aminomethyl)aniline Scaffold

| Reactants | Conditions/Reaction Type | Product | Significance | Source |

| 2-(Aminomethyl)aniline, Aromatic Ketone | O₂, LiCl, DMA, 140°C | 2-Substituted Quinoline (B57606) | Provides a transition-metal-free route to quinoline heterocycles. | |

| 2-(Aminomethyl)aniline, Nitrile | Elemental Sulfur, 140°C | 2-Substituted Quinazoline (B50416) | Metal- and solvent-free oxidative condensation for quinazoline synthesis. | americanelements.com |

| 2-(Aminomethyl)aniline, Aldehyde, Phenylsulfonylacetonitrile | Quinine-derived urea (B33335) catalyst, one-pot sequential reaction | Tetrahydro-1,4-benzodiazepin-2-one | Catalytic asymmetric synthesis of medicinally attractive benzodiazepine (B76468) derivatives. | americanelements.com |

Table 3: Investigated Applications of Structurally Related Aniline Derivatives

| Compound/Derivative | Investigated Application | Key Research Finding | Source(s) |

| 2-(Aminomethyl)-N-methylaniline | Pharmaceutical Intermediate, Polymer Chemistry | Serves as an intermediate for neurological drugs and as a curing agent for epoxy resins. | sigmaaldrich.com |

| Ursolic Acid with Functionalized Aniline Side Chains | Anticancer Agents | Derivatives showed potent inhibition of NF-κB and induced apoptosis in lung cancer cell lines. | sigmaaldrich.com |

| 2-(1-Methylbut-2-en-1-yl)aniline | Materials Science (Sensors) | Polymerized films demonstrated high sensitivity to moisture and ammonia. | scbt.com |

| (Benzimidazol-2-yl)aniline Derivatives | Medicinal Chemistry | Synthesized compounds were investigated as inhibitors of glycogen phosphorylase. | |

| Tertiary Anilines | Synthetic Methodology | A highly ortho-selective C-H olefination was developed without the need for a directing group. | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(aminomethyl)-N-ethylaniline |

InChI |

InChI=1S/C9H14N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2,7,10H2,1H3 |

InChI Key |

HOHDYZFUHAZLIT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1CN |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 2 Aminomethyl N Ethylaniline

Nucleophilic Reactivity of the Amino Functionalities

Both nitrogen atoms in 2-(aminomethyl)-N-ethylaniline feature lone pairs of electrons, rendering them nucleophilic. chemguide.co.uk However, their reactivity differs due to electronic and steric factors. The primary aminomethyl group (-CH₂NH₂) is an aliphatic amine, which is generally more basic and a stronger nucleophile than the secondary N-ethylanilino group (-NHCH₂CH₃). The lone pair on the anilino nitrogen is delocalized into the aromatic ring, reducing its availability for nucleophilic attack compared to the localized lone pair of the primary amine. msu.edu

Formation of Carbon-Nitrogen Bonds

The amino groups readily participate in reactions to form new carbon-nitrogen (C-N) bonds, a cornerstone of many synthetic strategies. tcichemicals.com

Alkylation and Acylation: The primary amine is more susceptible to alkylation and acylation reactions with electrophiles like alkyl halides and acyl chlorides. msu.eduncert.nic.in Selective mono-alkylation or acylation at the primary amine can be achieved under controlled conditions. The secondary aniline (B41778) nitrogen can also react, but typically requires more forcing conditions. This differential reactivity allows for sequential functionalization. For instance, acylation is a common reaction where primary and secondary amines react with acid chlorides or anhydrides to form amides. ncert.nic.in

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through nucleophilic addition followed by dehydration. The secondary amine is not capable of forming a stable imine but can participate in other reactions, such as the Mannich reaction.

The table below summarizes the expected relative reactivity of the two amino groups in C-N bond formation.

| Reaction Type | Primary Aminomethyl Group | Secondary N-ethylanilino Group | Rationale |

| Alkylation | Higher Reactivity | Lower Reactivity | Higher nucleophilicity of aliphatic amine. msu.edu |

| Acylation | Higher Reactivity | Lower Reactivity | Steric hindrance is lower and nucleophilicity is higher. ncert.nic.in |

| Imine Formation | Forms stable imine | Does not form stable imine | Requires two hydrogen atoms on the nitrogen. |

Participation in Coupling Reactions

Modern cross-coupling methodologies provide powerful tools for C-N bond formation. The N-ethylanilino moiety is particularly well-suited for palladium-catalyzed reactions.

Buchwald-Hartwig Amination: The secondary aniline nitrogen can act as a nucleophile in Buchwald-Hartwig cross-coupling reactions with aryl halides or triflates. tcichemicals.com This allows for the synthesis of complex triarylamine structures. The primary amine can also participate, but its reactivity might be lower in certain catalytic systems, or it could lead to diarylation products.

Other Coupling Reactions: The compound can engage in various other coupling reactions. For example, ruthenium-catalyzed deaminative coupling can join primary amines to form secondary amines. nih.gov While this is more relevant for intermolecular reactions, it highlights the potential for the amino groups to participate in diverse transition-metal-catalyzed transformations.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 2-(aminomethyl)-N-ethylaniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the N-ethylamino group and the aminomethyl group. chemistrysteps.comwikipedia.org

Directing Effects: Both the -NH(Et) and -CH₂NH₂ groups are activating and ortho, para-directing. chemistrysteps.com The N-ethylamino group is a particularly strong activator because the nitrogen's lone pair can directly donate electron density into the ring via resonance. The aminomethyl group's activation is primarily through a weaker inductive effect.

Regioselectivity: The positions ortho and para to the powerful -NH(Et) group are C4 and C6. The positions ortho and para to the -CH₂NH₂ group are C3 and C5. The directing effects are synergistic, strongly activating the C4 and C6 positions. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions of the benzene (B151609) ring. Steric hindrance from the N-ethyl group might slightly favor substitution at the C4 (para) position over the C6 (ortho) position.

The table below outlines the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Electrophile | Expected Major Product(s) | Reference |

| Bromination | Br₂/FeBr₃ | 4-bromo-2-(aminomethyl)-N-ethylaniline | wikipedia.org |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-2-(aminomethyl)-N-ethylaniline | libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-(aminomethyl)-2-(ethylamino)benzenesulfonic acid | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely due to Lewis acid complexation with amino groups. | libretexts.org |

Direct nitration and Friedel-Crafts reactions on highly activated anilines can be problematic due to oxidation and catalyst poisoning, respectively. libretexts.org Protection of the amino groups, for example by acetylation, is often employed to moderate their reactivity and achieve cleaner substitution. libretexts.org

Intramolecular Cyclization and Heterocycle Formation

The ortho disposition of the two amino groups makes 2-(aminomethyl)-N-ethylaniline an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. rsc.org

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are a class of bicyclic heterocycles with significant pharmacological applications. The structure of 2-(aminomethyl)-N-ethylaniline is analogous to o-aminobenzylamine, a common precursor for quinazolines. organic-chemistry.orgsemanticscholar.org

Condensation with Aldehydes and Ketones: Reaction with aldehydes or ketones, often under oxidative conditions or mediated by catalysts, can lead to the formation of dihydroquinazolines, which can then be aromatized to quinazolines. For example, a mild o-iodoxybenzoic acid (IBX) mediated reaction between an o-aminobenzylamine and an aldehyde can yield diversely substituted quinazolines. organic-chemistry.org

Reaction with Carboxylic Acid Derivatives: Condensation with carboxylic acids, acid chlorides, or esters can also be used to construct the quinazoline ring system. These reactions typically involve the formation of an intermediate amide followed by intramolecular cyclization and dehydration.

The general scheme involves the two nitrogen atoms reacting with a one-carbon electrophile to form the six-membered heterocyclic ring.

Construction of Substituted Indole (B1671886) Scaffolds

The synthesis of indoles from 2-(aminomethyl)-N-ethylaniline is less direct than quinazoline synthesis but can be achieved through multi-step sequences involving intramolecular cyclization.

Domino Coupling-Cyclization: One potential strategy involves a domino reaction. For instance, related 2-ethynylanilines can be converted to 2-(aminomethyl)indoles in a copper-catalyzed three-component reaction with a secondary amine and an aldehyde. organic-chemistry.org While not a direct cyclization of the title compound, this illustrates how the aminomethyl motif is incorporated into indole structures.

Reductive Cyclization: Another approach could involve the intramolecular reductive cyclization of a suitable precursor derived from 2-(aminomethyl)-N-ethylaniline. For example, N-allyl-2-iodoanilines can undergo visible-light promoted intramolecular cyclization to form indolines, which are precursors to indoles. nih.gov Modifying the primary amine of 2-(aminomethyl)-N-ethylaniline to an iodo-substituted N-allyl group could enable such a transformation.

These methods highlight that while direct cyclization to an indole is not straightforward, the compound serves as a valuable starting material that can be elaborated and then cyclized to form complex indole scaffolds.

Formation of Other Nitrogen-Containing Heterocycles

The ortho-disposed aminomethyl and N-ethylamino groups on the benzene ring make 2-(aminomethyl)-N-ethylaniline an excellent precursor for the synthesis of fused nitrogen-containing heterocycles through cyclocondensation reactions. The reactivity is analogous to that of 2-aminobenzylamine (2-ABA), a well-established building block in heterocyclic synthesis. beilstein-journals.orgnih.gov

A primary route involves the reaction with compounds that can provide a one-carbon unit (C1 donors), leading to the formation of dihydroquinazoline (B8668462) and related structures. For instance, condensation with aldehydes or ketones results in the formation of 1,2,3,4-tetrahydroquinazolines. A subsequent oxidation step can then yield the aromatic quinazoline ring system. nih.gov Alternatively, direct cyclization with other C1 sources like formic acid or orthoformates can lead to dihydroquinazolines. researchgate.net The reaction of 2-aminobenzylamines with various carbon donors is a recognized strategy for creating these heterocyclic cores. beilstein-journals.org

The general mechanism for the formation of a tetrahydroquinazoline (B156257) involves the initial formation of a Schiff base between the primary aminomethyl group and a carbonyl compound, followed by an intramolecular nucleophilic attack by the secondary aniline nitrogen onto the imine carbon, leading to ring closure.

Table 1: Plausible Heterocycle Formation Reactions

| Starting Material | C1/C2 Source | Product Class | Reaction Conditions |

|---|---|---|---|

| 2-(aminomethyl)-N-ethylaniline | Formaldehyde | 1,2,3,4-Tetrahydroquinazoline | Acid or base catalysis |

| 2-(aminomethyl)-N-ethylaniline | Benzaldehyde | 2-Phenyl-1,2,3,4-tetrahydroquinazoline | Reflux in solvent (e.g., EtOH) |

| 2-(aminomethyl)-N-ethylaniline | Ethyl Orthoformate | 3,4-Dihydroquinazoline | Acid catalysis, heat |

| 2-(aminomethyl)-N-ethylaniline | Phosgene (B1210022) equivalent (e.g., CDI) | Quinazoline-2-one derivative | Aprotic solvent |

Derivatization Strategies for Structural Modification

The presence of two distinct amine functionalities allows for a wide array of derivatization strategies to modify the structure and properties of 2-(aminomethyl)-N-ethylaniline.

The primary aminomethyl group of 2-(aminomethyl)-N-ethylaniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgnanobioletters.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The resulting Schiff bases are versatile intermediates in their own right, for example, in the synthesis of metal complexes or as precursors for reduction to secondary amines. uobasrah.edu.iq

The general reaction is as follows: Ar-CH₂NH₂ + R-CO-R' ⇌ Ar-CH₂N=C(R)R' + H₂O

Table 2: Representative Schiff Base Formation

| Carbonyl Compound | Reagent Name | Resulting Schiff Base Product Name |

|---|---|---|

| Benzaldehyde | Benzaldehyde | N-((2-(ethylamino)phenyl)methyl) -1-phenylmethanimine |

| Acetone | Propan-2-one | N-((2-(ethylamino)phenyl)methyl) propan-2-imine |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | 2-(((2-(ethylamino)phenyl)methyl)imino) methyl)phenol |

| Cinnamaldehyde (B126680) | (E)-3-phenylprop-2-enal | (E)-N-((2-(ethylamino)phenyl)methyl) -3-phenylprop-2-en-1-imine |

Both the primary and secondary amino groups in 2-(aminomethyl)-N-ethylaniline are nucleophilic and can react with acylating and alkylating agents.

Acylation: Acylation with agents like acyl chlorides or anhydrides typically occurs selectively at the more nucleophilic and sterically accessible primary aminomethyl group under mild conditions to form a mono-amide. nih.govrsc.org Acylation of the secondary N-ethylamino group would require more forcing conditions or protection of the primary amine first. This selectivity allows for controlled functionalization of the molecule. C-H acylation of the aromatic ring is also possible but generally requires transition-metal catalysis and a directing group. nih.gov

Alkylation: Alkylation with alkyl halides can occur at both nitrogen centers. The primary amine can be successively alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. The secondary N-ethylamino group can also be alkylated to form a tertiary amine. The relative reactivity depends on the specific reaction conditions and the nature of the alkylating agent. N-alkylation of anilines with alcohols, proceeding through a "hydrogen borrowing" methodology, is another established method. researchgate.netnih.gov

Table 3: Potential Acylation and Alkylation Products

| Reagent | Reaction Type | Major Product |

|---|---|---|

| Acetyl Chloride | Acylation | N-((2-(ethylamino)phenyl)methyl)acetamide |

| Benzoyl Chloride | Acylation | N-((2-(ethylamino)phenyl)methyl)benzamide |

| Methyl Iodide | Alkylation | 2-((dimethylamino)methyl)-N-ethylaniline |

| Benzyl Bromide | Alkylation | N-benzyl-1-(2-(ethylamino)phenyl)methanamine |

The nucleophilic nature of the primary amine group allows for the formation of derivatives containing heavier chalcogens like sulfur, selenium, and tellurium. researchgate.net While specific studies on 2-(aminomethyl)-N-ethylaniline are scarce, general synthetic routes for organochalcogen compounds can be applied. doi.orgnih.gov

For instance, the primary amine can react with carbon disulfide (CS₂) or carbon diselenide (CSe₂) in the presence of a base to form dithiocarbamate (B8719985) or diselenocarbamate salts, respectively. Another approach involves converting the primary amine into an isothiocyanate or isoselenocyanate, which can then be reacted with other nucleophiles to generate thioureas or selenoureas. These reactions provide access to a class of compounds with unique electronic and potential biological properties. researchgate.net

A plausible route to a selenourea (B1239437) derivative would involve:

Reaction of the primary amine with phosgene or a phosgene equivalent to form an isocyanate.

Reaction of the isocyanate with a selenol (R-SeH) or sodium hydrogen selenide (B1212193) (NaHSe).

The aromatic amine functionality is particularly amenable to a wide range of transformations, most notably through the formation of a diazonium salt.

Diazotization and Sandmeyer Reactions: The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orgorganic-chemistry.org Unlike their highly unstable aliphatic counterparts, aromatic diazonium salts are stable enough at low temperatures to be used as versatile synthetic intermediates. quora.com Through Sandmeyer or related reactions, the diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. youtube.com This provides a powerful method to introduce a wide range of functional groups onto the aromatic ring that might be difficult to install otherwise.

In contrast, treatment of the primary aliphatic aminomethyl group with nitrous acid would lead to a highly unstable diazonium intermediate, which would rapidly decompose, likely yielding a mixture of alcohol (via Sₙ1) and alkene (via E1) products, along with potential rearrangement products. quora.com

Oxidation: The benzylamine (B48309) moiety can undergo oxidation. For example, metal-free, catalyst-based systems using molecular oxygen can oxidize benzylamines to the corresponding imines. acs.org Further oxidation could potentially lead to cleavage of the C-N bond or oxidation of the benzylic carbon.

Coordination Chemistry of 2 Aminomethyl N Ethylaniline As a Ligand

Design Principles for Chelating Ligands Incorporating 2-(Aminomethyl)-N-ethylaniline

The design of effective chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that bind strongly and selectively to metal ions. The structure of 2-(aminomethyl)-N-ethylaniline, featuring a primary amine and a secondary aniline (B41778) nitrogen donor separated by a methylene (B1212753) bridge and an aromatic ring, embodies several key design principles for bidentate N,N'-donor ligands.

The primary design feature of 2-(aminomethyl)-N-ethylaniline is its ability to act as a chelating ligand. Chelating ligands bind to a central metal ion through two or more donor atoms simultaneously, forming a ring structure. This phenomenon, known as the chelate effect, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org In this case, the primary aminomethyl group and the N-ethylaniline nitrogen can coordinate to a metal center, forming a stable six-membered chelate ring.

The geometry of the resulting complex is heavily influenced by the "bite angle" of the ligand—the angle between the two donor atoms and the metal center. The rigid aromatic backbone combined with the flexible aminomethyl group in 2-(aminomethyl)-N-ethylaniline predetermines a specific bite angle, which can favor certain coordination geometries. For instance, a bite angle of around 90° is ideal for octahedral and square planar complexes.

Furthermore, the electronic properties of the donor atoms are critical. The primary amine is a strong sigma-donor, while the aniline nitrogen's basicity is tempered by the electron-withdrawing effect of the phenyl ring, though this is somewhat offset by the electron-donating ethyl group. This electronic asymmetry can influence the reactivity of the resulting metal complex. The steric bulk of the ethyl group on the aniline nitrogen also plays a role, potentially influencing the coordination geometry and the accessibility of the metal center to other molecules.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(aminomethyl)-N-ethylaniline would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry are crucial parameters that can be adjusted to isolate the desired product.

Transition Metal Complexes (e.g., Zinc(II), Copper(II), Nickel(II), Ruthenium(II), Palladium(II), Molybdenum(0))

Based on analogous N,N'-bidentate ligands, 2-(aminomethyl)-N-ethylaniline is expected to form stable complexes with a wide range of transition metals.

Zinc(II): As a d¹⁰ metal ion, Zinc(II) complexes are typically colorless and adopt tetrahedral or octahedral geometries. With two molecules of 2-(aminomethyl)-N-ethylaniline, a tetrahedral complex, [Zn(2-(aminomethyl)-N-ethylaniline)₂]²⁺, could be formed.

Copper(II): Copper(II) complexes are known for their vibrant blue or green colors and their preference for distorted octahedral or square planar geometries due to the Jahn-Teller effect. A likely product would be the square planar complex [Cu(2-(aminomethyl)-N-ethylaniline)₂]²⁺.

Nickel(II): Nickel(II) can form complexes in various geometries, including octahedral, square planar, and tetrahedral, often in equilibrium. The reaction with 2-(aminomethyl)-N-ethylaniline could yield a paramagnetic octahedral complex, [Ni(2-(aminomethyl)-N-ethylaniline)₂(H₂O)₂]²⁺, or a diamagnetic square planar complex, [Ni(2-(aminomethyl)-N-ethylaniline)₂]²⁺, depending on the reaction conditions and counter-ions.

Ruthenium(II): Ruthenium(II) forms a vast array of octahedral complexes with important catalytic and photophysical properties. Bidentate nitrogen ligands are common in ruthenium chemistry, suggesting that complexes such as [Ru(bpy)₂(2-(aminomethyl)-N-ethylaniline)]²⁺ (where bpy is 2,2'-bipyridine) could be synthesized. sci-hub.se

Palladium(II): Palladium(II) has a strong preference for square planar geometry. It is highly probable that 2-(aminomethyl)-N-ethylaniline would react with a palladium(II) salt, such as PdCl₂, to form a square planar complex, [PdCl₂(2-(aminomethyl)-N-ethylaniline)].

Molybdenum(0): In its zero-valent state, molybdenum often forms octahedral complexes with carbonyl (CO) ligands. It is conceivable that 2-(aminomethyl)-N-ethylaniline could substitute some of these CO ligands to form a complex like [Mo(CO)₄(2-(aminomethyl)-N-ethylaniline)].

Main Group and Alkaline Earth Metal Complexes

While less common than transition metal complexes, ligands with hard donor atoms like nitrogen can also coordinate to main group and alkaline earth metals. The interaction would be primarily electrostatic. For instance, with a hard Lewis acid like Mg(II), a complex such as [Mg(2-(aminomethyl)-N-ethylaniline)(H₂O)₄]²⁺ might be formed in solution, though likely with lower stability than its transition metal counterparts.

Homoleptic and Heteroleptic Coordination Compounds

Coordination compounds can be classified as homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand. An example would be [M(2-(aminomethyl)-N-ethylaniline)₂]ⁿ⁺, where M is a metal ion that can accommodate two bidentate ligands.

Heteroleptic complexes contain more than one type of ligand. A vast number of such complexes could be envisioned, for example, by reacting a pre-formed complex like [PdCl₂(MeCN)₂] with one equivalent of 2-(aminomethyl)-N-ethylaniline to yield [PdCl₂(MeCN)(2-(aminomethyl)-N-ethylaniline)]. Another example is the previously mentioned [Ru(bpy)₂(2-(aminomethyl)-N-ethylaniline)]²⁺.

Polymeric Metal Complexes and Their Architectures

In some cases, ligands can bridge between two or more metal centers, leading to the formation of coordination polymers. While 2-(aminomethyl)-N-ethylaniline is primarily designed as a chelating ligand, under certain conditions, it might act as a bridging ligand. For example, the aniline nitrogen could coordinate to one metal center while the aminomethyl group of the same ligand molecule coordinates to an adjacent metal center. However, this is less likely due to the strong preference for chelation. A more plausible route to polymeric structures would involve the use of additional bridging ligands in a heteroleptic system.

Structural Analysis of Coordination Compounds

The definitive characterization of any new coordination compound relies on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Ru(II) in some cases), ¹H and ¹³C NMR spectroscopy would be invaluable. The coordination of the ligand to the metal center would cause significant shifts in the signals of the protons and carbons near the donor atoms.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. The N-H stretching frequencies of the amine and aniline groups would be expected to shift upon complexation.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are sensitive to the coordination environment. The formation of a complex with 2-(aminomethyl)-N-ethylaniline would result in a new set of absorption bands, particularly for colored complexes like those of copper(II) and nickel(II).

Below is a hypothetical data table summarizing the expected characteristics of some metal complexes with 2-(aminomethyl)-N-ethylaniline, based on the behavior of analogous systems.

| Complex | Metal Ion | Expected Geometry | Expected Magnetic Properties | Expected Color |

| [Zn(L)₂]²⁺ | Zn(II) | Tetrahedral | Diamagnetic | Colorless |

| [Cu(L)₂]²⁺ | Cu(II) | Square Planar | Paramagnetic | Blue/Green |

| [Ni(L)₂(H₂O)₂]²⁺ | Ni(II) | Octahedral | Paramagnetic | Green/Blue |

| [PdCl₂(L)] | Pd(II) | Square Planar | Diamagnetic | Yellow/Orange |

| [Ru(bpy)₂(L)]²⁺ | Ru(II) | Octahedral | Diamagnetic | Red/Orange |

L = 2-(aminomethyl)-N-ethylaniline

X-ray Crystallographic Studies

No X-ray crystallographic data for metal complexes containing the 2-(aminomethyl)-N-ethylaniline ligand were found. Such studies are essential for definitively determining the three-dimensional structure of coordination compounds, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

There is no available research on the intermolecular interactions within the crystal lattice of metal complexes formed with 2-(aminomethyl)-N-ethylaniline. This type of investigation would reveal how individual complex molecules interact with each other in the solid state, influencing properties such as crystal packing and stability.

Electronic and Magnetic Properties of Metal Complexes

Electronic Structure Elucidation

No studies dedicated to the elucidation of the electronic structure of 2-(aminomethyl)-N-ethylaniline complexes were located. This analysis would typically involve spectroscopic techniques and computational methods to understand the distribution of electrons in molecular orbitals and the nature of metal-ligand bonding.

Variable Temperature Magnetic Susceptibility Measurements

Information regarding variable temperature magnetic susceptibility measurements for complexes of 2-(aminomethyl)-N-ethylaniline is not available. These measurements are crucial for determining the magnetic properties of paramagnetic metal complexes, including the spin state of the metal ion and any magnetic coupling effects between metal centers.

Electrochemical Behavior and Redox Properties

No data on the electrochemical behavior or redox properties of metal complexes with 2-(aminomethyl)-N-ethylaniline could be found. Such studies, typically employing techniques like cyclic voltammetry, are used to investigate the oxidation and reduction processes of the metal complex and to determine its redox potentials.

Catalytic Applications of 2 Aminomethyl N Ethylaniline and Its Derived Complexes

Homogeneous Catalysis

Complexes derived from the 2-(aminomethyl)aniline (B1197330) scaffold have shown considerable promise in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The bidentate nature of these ligands plays a crucial role in stabilizing the metal center and influencing the stereochemistry and reactivity of the catalytic cycle.

Hydroamination and Hydrophosphination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines. researchgate.net While direct catalytic applications of 2-(aminomethyl)-N-ethylaniline complexes in hydroamination are not extensively documented, the broader class of 2-(aminomethyl)aniline derivatives serves as a foundational structure for potent ligands in related transformations. For instance, rhodium-catalyzed hydroamination of allylamines has been developed to produce valuable 1,2-diamines, a class of compounds to which 2-(aminomethyl)-N-ethylaniline belongs. illinois.edu The reaction likely proceeds through a substrate-bound complex, followed by an outer-sphere aminometallation to form a five-membered metallacycle, which then undergoes protonolysis to yield the product. illinois.edu

Furthermore, the synthesis of phosphine-containing derivatives highlights the potential for these scaffolds in hydrophosphination. The reaction of 2-(aminomethyl)aniline with two equivalents of chlorodiphenylphosphine (B86185) (PPh2Cl) successfully yields N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline. dicle.edu.tr This phosphine (B1218219) ligand is a suitable candidate for coordinating with metal centers to catalyze hydrophosphination reactions, although its reported applications have focused on cross-coupling reactions. dicle.edu.tr

Oxidation and Epoxidation Catalysis

The development of oxidation-resistant ligands is critical for creating robust oxidation catalysts. google.com While complexes of 2-(aminomethyl)-N-ethylaniline itself have not been prominently featured as catalysts for oxidation and epoxidation, studies on related structures provide some insights. The ligand N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline can be readily oxidized by reagents like hydrogen peroxide (H₂O₂), elemental sulfur, or selenium, which converts the phosphine groups into their corresponding oxides, sulfides, and selenides. dicle.edu.trscispace.com This reactivity indicates that the ligand scaffold can participate in redox processes, a key requirement for oxidation catalysis. However, specific studies employing its metal complexes to catalytically oxidize external substrates remain a potential area for future research.

Carbon-Heteroatom Coupling Reactions

The 2-(aminomethyl)aniline scaffold has been successfully employed in copper- and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

One notable application is in the copper-catalyzed Chan-Lam coupling. Research has shown that the reaction between 2-(aminomethyl)phenylboronate esters and various arylamines, catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂), produces N-aryl-2-(aminomethyl)anilines. thieme-connect.comthieme-connect.de A significant finding was that conducting the reaction in the absence of a base improved both the yield and the selectivity for the desired C-N coupled product over the homocoupling of the boronate ester. thieme-connect.comthieme-connect.de The presence of the aminomethyl group on the boronate ester was found to enhance the reactivity, influencing the rates of transmetalation in the catalytic cycle. thieme-connect.com

| Aryl Amine | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| Aniline (B41778) | Cu(OAc)₂ | Oxidative, no base | N-phenyl-2-(aminomethyl)aniline | Improved yield and selectivity compared to reactions with base. |

| Substituted Anilines | Cu(OAc)₂ | Oxidative, no base | Corresponding N-aryl-2-(aminomethyl)anilines | Tolerated both electron-donating and electron-withdrawing groups. |

In addition to C-N coupling, a palladium(II) complex incorporating a derivative of this scaffold has proven to be an effective pre-catalyst for C-C coupling reactions. The complex formed between N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline and palladium(II) chloride (PdCl₂) catalyzes both Suzuki and Heck reactions, affording biphenyls and stilbenes in good yields. dicle.edu.tr

| Reaction | Catalyst | Substrates | Product Type | Result |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(Ph₂PNHC₆H₄CH₂NHPPh₂) | Aryl halides and Arylboronic acids | Biphenyls | Good yields |

| Heck Reaction | PdCl₂(Ph₂PNHC₆H₄CH₂NHPPh₂) | Aryl halides and Alkenes | Stilbenes | Good yields |

Ketone-Amine-Alkyne (KA²) Coupling

The three-component coupling of an aldehyde (or ketone), an amine, and an alkyne, often called the A³ or KA² coupling, is a powerful method for synthesizing propargylamines. rsc.orgresearchgate.net Copper catalysts are frequently used for this transformation. rsc.org A domino three-component coupling and cyclization reaction using a copper bromide (CuBr) catalyst provides a direct route to 2-(aminomethyl)indoles from 2-ethynylanilines, a secondary amine, and an aldehyde. acs.org This reaction constructs a product that features the core 2-(aminomethyl)aryl structure, highlighting the utility of this type of multicomponent reaction for building complex nitrogen-containing heterocycles in good to excellent yields. acs.org The proposed mechanism involves the copper-catalyzed formation of a metal acetylide, which then reacts with an in-situ generated iminium ion from the amine and aldehyde. nih.gov

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation, recovery, and reusability, thereby bridging the gap between homogeneous and heterogeneous catalysis. The aminomethyl group in the 2-(aminomethyl)aniline scaffold is particularly well-suited for anchoring metal complexes to solid supports.

Supported Catalysts and Immobilized Systems

Research into recyclable hydroamination catalysts has utilized amino-functionalized polystyrene resins as supports. acs.org Specifically, organolanthanide catalyst precursors like Cp'₂SmCH(SiMe₃)₂ have been immobilized on supports such as aminomethylated polystyrene. acs.org The immobilization occurs via transaminative protonolysis, where the amine on the resin reacts with the metal complex. acs.org A key feature of this system is the "catch and release" mechanism; the catalyst is released from the support to perform homogeneous catalysis on an aminoalkene substrate and is then readsorbed upon substrate consumption. acs.org These immobilized systems show catalytic activities for intramolecular hydroamination/cyclization that are comparable to their homogeneous counterparts and can be recycled with only a moderate loss of activity. acs.org

Similarly, the principle of using an aminomethyl anchor has been applied to other systems. For example, chiral amines like (S)-(–)-2-aminomethyl-1-ethylpyrrolidine have been immobilized on mesoporous silica (B1680970) (SBA-15) to create efficient heterogeneous catalysts for asymmetric aza-Michael–Henry cascade reactions. mdpi.com The immobilization on the SBA-15 support significantly enhanced the enantioselectivity compared to the homogeneous catalyst. mdpi.com These examples underscore the effectiveness of the aminomethyl group as a versatile anchor for creating robust and recyclable heterogeneous catalysts.

Nanostructured Catalysts Derived from 2-(Aminomethyl)-N-ethylaniline

There is no available scientific literature or research data describing the synthesis, characterization, or application of nanostructured catalysts derived from 2-(aminomethyl)-N-ethylaniline . While the field of nanostructured catalysis is extensive, with materials being developed for a wide range of organic transformations, including aniline oxidation and hydroamination, specific studies involving this compound are absent from the reviewed literature. researchgate.netresearchgate.net General methodologies for creating nanostructured catalysts often involve techniques like sol-gel synthesis or the immobilization of metal nanoparticles on supports, but these have not been specifically applied to 2-(aminomethyl)-N-ethylaniline . e3s-conferences.orgresearchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of 2 Aminomethyl N Ethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations for a molecule like 2-(aminomethyl)-N-ethylaniline would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(aminomethyl)-N-ethylaniline, this also involves a conformational analysis to identify the global minimum energy structure among various possible rotational isomers (conformers).

The key degrees of freedom for this molecule would be the rotation around the C(aromatic)-N bond, the C(aromatic)-C(aminomethyl) bond, and the single bonds within the ethyl and aminomethyl side chains. Computational studies on similar substituted anilines have shown that the orientation of substituents relative to the benzene (B151609) ring significantly impacts the molecule's stability and electronic properties colostate.edu. The optimization process would confirm that the final structure is a true minimum by ensuring there are no imaginary vibrational frequencies.

Below is a table of hypothetical but realistic geometric parameters for the optimized structure of 2-(aminomethyl)-N-ethylaniline, derived from standard values for related molecules.

Table 1: Predicted Optimized Geometric Parameters for 2-(Aminomethyl)-N-ethylaniline

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (ethyl) | 1.395 |

| C-C (ethyl) | 1.530 | |

| C-C (aminomethyl) | 1.510 | |

| C-N (aminomethyl) | 1.470 | |

| Bond Angles (°) | C-N-C (ethyl) | 121.5 |

| C(ring)-C-N (aminomethyl) | 112.0 | |

| H-N-H (aminomethyl) | 107.5 |

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests higher reactivity. For an aniline (B41778) derivative, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Aminomethyl)-N-ethylaniline

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface wolfram.comlibretexts.org. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are attractive to electrophiles. Regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack. For 2-(aminomethyl)-N-ethylaniline, the MEP map would show significant negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation or electrophilic interaction researchgate.netresearchgate.net. The hydrogens of the NH and NH2 groups would exhibit positive potential.

NMR Chemical Shifts

DFT methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of molecules. These calculations provide valuable insights that can aid in the interpretation of experimental spectra. More recently, machine learning approaches have also demonstrated high accuracy in predicting chemical shifts nih.govnih.gov.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 2-(Aminomethyl)-N-ethylaniline

| Atom Type | Environment | Predicted Shift (ppm) |

|---|---|---|

| 1H NMR | Aromatic (C-H) | 6.6 - 7.2 |

| N-H (ethylamino) | ~3.8 | |

| CH2 (ethyl) | ~3.1 | |

| CH3 (ethyl) | ~1.2 | |

| CH2 (aminomethyl) | ~3.7 | |

| 13C NMR | Aromatic (C-N) | ~148 |

| Aromatic (C-C) | ~129 | |

| Aromatic (C-H) | 112 - 117 | |

| Aliphatic (CH2, CH3) | 15 - 45 |

Vibrational Frequencies

Computational frequency analysis predicts the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculation provides the frequency, intensity, and character of each vibrational mode (e.g., stretching, bending, torsion). Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data materialsciencejournal.org.

Table 4: Selected Predicted Vibrational Frequencies for 2-(Aminomethyl)-N-ethylaniline

| Frequency (cm-1) | Assignment | Vibrational Mode |

|---|---|---|

| ~3450, 3360 | ν(N-H) | Asymmetric & Symmetric N-H Stretch (NH2) |

| ~3400 | ν(N-H) | N-H Stretch (secondary amine) |

| ~3050 | ν(C-H) | Aromatic C-H Stretch |

| ~2970, 2880 | ν(C-H) | Aliphatic C-H Stretch |

| ~1610 | δ(N-H) | NH2 Scissoring |

| ~1510, 1450 | ν(C=C) | Aromatic Ring Stretch |

| ~1310 | ν(C-N) | Aromatic C-N Stretch |

UV-Vis Transitions

Electronic transitions, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT) mdpi.comyoutube.com. This method calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π → π). For aniline derivatives, the characteristic absorptions are typically due to π → π transitions within the benzene ring, which are influenced by the amino substituents.

Table 5: Predicted UV-Vis Absorption Data for 2-(Aminomethyl)-N-ethylaniline

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 295 | 0.045 | HOMO -> LUMO | π → π |

| 245 | 0.180 | HOMO-1 -> LUMO | π → π |

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed mapping of reaction pathways, the characterization of short-lived intermediates, and the identification of transition states.

To study a chemical reaction, such as the oxidation or N-acetylation of 2-(aminomethyl)-N-ethylaniline, computational chemists map the potential energy surface connecting reactants to products. This involves identifying all stable intermediates and, crucially, the transition states (TS) that link them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom mdpi.comresearchgate.netnih.gov.

The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction, which governs the reaction rate. Computational studies on the atmospheric oxidation of aniline, for example, have successfully mapped out complex reaction networks involving H-abstraction and OH-addition pathways, identifying the dominant channels and their rate constants mdpi.comacs.org. Such an analysis for 2-(aminomethyl)-N-ethylaniline would clarify which of the two amino groups is more reactive and whether reactions on the ring are competitive.

The Kinetic Isotope Effect (KIE) is a change in the reaction rate observed when an atom in the reactant is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium). The KIE is a sensitive probe of reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step wikipedia.orgprinceton.edu.

Computationally, the KIE can be predicted by calculating the vibrational frequencies for both the isotopically light and heavy species at the reactant ground state and at the transition state. The primary source of the KIE is the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D (or N-H and N-D) bonds wikipedia.org. A primary KIE (typically kH/kD > 2) is expected if the bond to the isotope is broken in the rate-determining step.

For a hypothetical hydrogen abstraction from the N-ethylamino group of 2-(aminomethyl)-N-ethylaniline, a KIE calculation would provide strong evidence for the mechanism.

Table 6: Illustrative KIE Calculation for a Hypothetical N-H Bond Abstraction

| Parameter | Reactant (N-H) | Reactant (N-D) | Transition State (N-H) | Transition State (N-D) |

|---|---|---|---|---|

| Key Vibrational Frequency (cm-1) | ~3400 (N-H stretch) | ~2500 (N-D stretch) | - | - |

| Calculated kH/kD at 298 K | ~6.5 | |||

| Interpretation | The large predicted KIE suggests the N-H bond is broken in the rate-determining step. |

Compound Names

Advanced Computational Techniques and Predictive Modeling

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the theoretical and computational chemistry studies specifically focused on 2-(aminomethyl)-N-ethylaniline. At present, there are no available research articles or datasets detailing the use of advanced computational techniques or predictive modeling for this particular compound.

While computational methods such as Density Functional Theory (DFT) and molecular modeling are widely applied to understand the structural, electronic, and reactive properties of aniline derivatives, no such studies have been published for 2-(aminomethyl)-N-ethylaniline. scispace.comarticle4pub.com These techniques are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, as well as in modeling the behavior of molecules in various chemical environments. pku.edu.cndtic.mil

Furthermore, there is a lack of predictive modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, for 2-(aminomethyl)-N-ethylaniline. These models are crucial for predicting the biological activity or physical properties of chemical compounds based on their molecular structure.

The absence of such computational data for 2-(aminomethyl)-N-ethylaniline means that key theoretical insights into its molecular characteristics remain undetermined. This includes, but is not limited to, parameters such as optimized molecular geometry, bond lengths and angles, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

Future computational research on 2-(aminomethyl)-N-ethylaniline would be invaluable for elucidating its chemical behavior and potential applications. Such studies could provide a foundational understanding of its reactivity, stability, and interactions with other molecules, thereby guiding experimental investigations and the development of new chemical entities.

Applications in Advanced Materials Science and Polymer Chemistry

Development of Conductive Polymer Systems

Conductive polymers, particularly those based on polyaniline and its derivatives, are a cornerstone of organic electronics. The ethyl group on the nitrogen atom in N-ethylaniline is known to influence the solubility and processability of the resulting polymer, while the core aniline (B41778) structure provides the conjugated backbone necessary for electrical conductivity.

Synthesis of Poly(N-ethylaniline) and its Composites

The polymerization of N-ethylaniline can be achieved through chemical or electrochemical oxidation, similar to aniline. Research on poly(N-ethylaniline) (PNEA) has explored its synthesis and the properties of its composites. For instance, the chemical polymerization of N-ethylaniline using an oxidizing agent like ammonium (B1175870) persulfate can yield PNEA. bibliotekanauki.pl The conductivity and thermal stability of these polymers can be further modified by creating composites with inorganic materials such as talc. bibliotekanauki.pl

The introduction of an aminomethyl group at the ortho position, as in 2-(aminomethyl)-N-ethylaniline, could theoretically offer a site for secondary reactions or influence the polymerization process itself. The primary amine of the aminomethyl group could potentially participate in polymerization or be used for post-polymerization modification, offering a route to functionalized conductive polymers. However, no studies have been found that specifically utilize this monomer for PNEA synthesis.

Copolymerization Strategies for Enhanced Material Properties

Copolymerization is a common strategy to tailor the properties of conductive polymers. For example, the copolymerization of aniline with N-ethylaniline has been investigated to balance conductivity and processability. escholarship.org Studies have shown that the incorporation of N-ethylaniline can affect the final copolymer composition and its electronic properties. escholarship.org

Theoretically, 2-(aminomethyl)-N-ethylaniline could be copolymerized with other monomers, such as aniline or other functionalized anilines, to introduce specific functionalities. The aminomethyl group could serve as a reactive handle for cross-linking, grafting, or the attachment of other molecules, potentially leading to materials with enhanced sensory capabilities or biocompatibility. However, the scientific literature lacks any examples of such copolymerization strategies involving 2-(aminomethyl)-N-ethylaniline. Research on the copolymerization of aniline with other ortho-substituted anilines, like 2-methylaniline, has been conducted to improve solubility, though this often comes at the cost of reduced conductivity. rroij.com

Synthesis of Amine-Functionalized Polymer Architectures

The presence of primary and secondary amine groups in polymers is highly desirable for a range of applications, including drug delivery, gene transfection, and catalysis. The aminomethyl group of 2-(aminomethyl)-N-ethylaniline makes it a hypothetical candidate for creating polymers with defined amine functionality.

Homo- and Copolymers with Defined Amine Functionality

The direct polymerization of a monomer like 2-(aminomethyl)-N-ethylaniline could, in principle, lead to a homopolymer with a pendant aminomethyl group on each repeating unit. This would result in a polymer with a high density of primary amine functionalities. Similarly, its copolymerization with other monomers would allow for the tuning of the amine content in the final polymer. While this is a plausible synthetic route, no published research has demonstrated the synthesis of homo- or copolymers from this specific monomer.

Alternative methods for producing amine-functionalized polymers often involve the polymerization of monomers that already contain a protected amine group, followed by a deprotection step. For instance, copolymers of 4-chloromethyl styrene have been modified to introduce phthalimide groups, which are then hydrolyzed to yield primary amine functionalities. ijcce.ac.ir

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov This method is compatible with a wide range of functional monomers.

A monomer derived from 2-(aminomethyl)-N-ethylaniline, for example by converting the aminomethyl group into a polymerizable acrylamide or methacrylate, could potentially be used in RAFT polymerization. This would allow for the creation of well-defined block copolymers or other advanced polymer architectures containing the N-ethylaniline moiety. The primary amine could be protected during polymerization and later deprotected to yield a functional polymer. While the RAFT polymerization of various amine-containing monomers has been extensively studied, there are no reports of its application to monomers derived from 2-(aminomethyl)-N-ethylaniline.

Role in the Design and Synthesis of Novel Organic Materials

The unique combination of a secondary aromatic amine and a primary aliphatic amine in 2-(aminomethyl)-N-ethylaniline suggests its potential as a building block for more complex organic materials. These could include electroactive polyimides, which have been synthesized from amino-terminated aniline trimers, offering a pathway to film-forming, electroactive materials with high oxidation resistance. ysu.am

Furthermore, functionalized anilines are used in the synthesis of a variety of organic molecules and materials. The reactivity of the amine groups could be exploited in condensation reactions to form new polymers or in multicomponent reactions to build complex molecular scaffolds. For instance, the Kabachnik-Fields reaction is a multicomponent reaction used to synthesize α-aminophosphonates, which can be incorporated into polymers to create materials with metal-chelating or flame-retardant properties. mdpi.com While these synthetic strategies are well-established, their application to 2-(aminomethyl)-N-ethylaniline has not been documented in the scientific literature.

Advanced Analytical Methodologies for 2 Aminomethyl N Ethylaniline and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-(aminomethyl)-N-ethylaniline from reaction mixtures, byproducts, and other impurities. The choice of technique is primarily dictated by the volatility and polarity of the analytes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline (B41778) and its derivatives, GC is often employed for purity assessment and separation of isomers. labrulez.comresearchgate.net The use of a capillary column, such as one coated with SE-54, is common for the analysis of anilines. epa.gov A nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like 2-(aminomethyl)-N-ethylaniline. epa.gov However, the active nature of amines can lead to peak tailing, which can be mitigated by using deactivated columns, often by treating the packing material with a base like potassium hydroxide (B78521) (KOH). labrulez.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative to GC, particularly for compounds that are non-volatile or thermally labile. chromatographyonline.comthermofisher.com Reversed-phase HPLC is a widely used method for the separation of aniline and its derivatives. sielc.comnih.gov A common setup involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. nih.govsigmaaldrich.com The addition of modifiers like ammonium (B1175870) acetate (B1210297) and nickel acetate to the mobile phase has been shown to be effective for the separation of aniline and its metabolites. nih.gov For sensitive analyses, on-line solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate the analytes from dilute samples. chromatographyonline.comthermofisher.com

Interactive Table 1: Comparison of GC and HPLC for 2-(Aminomethyl)-N-ethylaniline Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and a liquid mobile phase. |

| Typical Column | Fused silica (B1680970) capillary column (e.g., SE-54). epa.gov | Reversed-phase C18 column. sigmaaldrich.com |

| Mobile Phase | Inert gas (e.g., helium, nitrogen). labrulez.com | Mixture of organic solvent (e.g., acetonitrile, methanol) and water. sielc.comsigmaaldrich.com |

| Detector | Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometer (MS). researchgate.netepa.gov | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). chromatographyonline.com |

| Advantages | High resolution, suitable for volatile compounds. | Versatile, suitable for non-volatile and thermally sensitive compounds. chromatographyonline.com |

| Challenges | Potential for peak tailing with amines. labrulez.com | Requires careful mobile phase optimization for good separation. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable tool for the rapid and convenient monitoring of chemical reactions. chemistryhall.comresearchgate.net It allows for the qualitative assessment of the progress of a reaction by separating the starting materials, products, and any byproducts on a silica gel plate. chemistryhall.com For the synthesis of derivatives of 2-(aminomethyl)-N-ethylaniline, TLC can be used to determine the optimal reaction time and to check for the presence of impurities. The separated spots can be visualized under UV light or by using a staining agent. chemistryhall.com For aromatic amines, specific reagents like cinnamaldehyde (B126680) can be used for detection on the TLC plate. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(aminomethyl)-N-ethylaniline and its derivatives.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups within a molecule. For 2-(aminomethyl)-N-ethylaniline, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (–NH₂) typically appear as two bands in the 3500-3300 cm⁻¹ region, while the secondary amine (–NH–) shows a single band in the same region. wpmucdn.comorgchemboulder.comwikieducator.org The N-H bending vibration for a primary amine is observed around 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing the vibrations of the aromatic ring and non-polar bonds. arxiv.org For substituted anilines, Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the analyte. scirp.org

Interactive Table 2: Key IR Absorption Frequencies for 2-(Aminomethyl)-N-ethylaniline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (–NH₂) | N–H Stretch | 3500–3300 (two bands) wpmucdn.comorgchemboulder.com |

| Secondary Amine (–NH–) | N–H Stretch | 3500–3300 (one band) wpmucdn.comorgchemboulder.com |

| Primary Amine (–NH₂) | N–H Bend | 1650–1580 orgchemboulder.comwikieducator.org |

| Aromatic C–N | C–N Stretch | 1335–1250 orgchemboulder.comwikieducator.org |

| Aromatic Ring | C=C Stretch | ~1600 |

| Aliphatic C-H | C-H Stretch | ~2950-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules.

¹H and ¹³C NMR: ¹H NMR provides information about the different types of protons and their connectivity in the molecule, while ¹³C NMR reveals the carbon framework. nih.gov For N-substituted anilines, the chemical shifts of the aromatic protons and carbons are influenced by the nature of the substituents. rsc.orgresearchgate.net The protons and carbons of the aminomethyl and ethyl groups would also have characteristic chemical shifts and coupling patterns.

³¹P NMR: While not directly applicable to 2-(aminomethyl)-N-ethylaniline itself, ³¹P NMR is essential for the characterization of its phosphorus-containing derivatives, such as aminophosphines. researchgate.netrasayanjournal.co.inresearchgate.net The ³¹P chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. rasayanjournal.co.inwikipedia.org For aminophosphine (B1255530) complexes with metals, ³¹P NMR can provide insights into the coordination of the ligand to the metal center. rasayanjournal.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like N-ethylaniline exhibit characteristic absorption bands in the UV region. nih.gov The position and intensity of these absorptions are influenced by the substituents on the aromatic ring and the solvent. This technique is also valuable for quantitative analysis, often in conjunction with HPLC.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone in the structural elucidation and quantification of 2-(aminomethyl)-N-ethylaniline and its derivatives. This powerful analytical technique provides detailed information about the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in MS spectra offer valuable insights into the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 2-(aminomethyl)-N-ethylaniline by providing highly accurate mass measurements. This precision allows for the determination of the elemental formula of the parent molecule and its fragments, significantly enhancing confidence in its identification.

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can achieve mass resolutions that allow for the differentiation between ions with very similar nominal masses. For a compound like 2-(aminomethyl)-N-ethylaniline (C9H14N2), the theoretical exact mass of its protonated molecule [M+H]+ can be calculated with high precision. This capability is crucial for distinguishing it from other isobaric compounds.

Expected High-Resolution Mass Data for the Protonated Molecule of 2-(aminomethyl)-N-ethylaniline:

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]+ | C9H15N2+ | 151.1235 |

This table presents the theoretical monoisotopic mass for the protonated form of 2-(aminomethyl)-N-ethylaniline. This high-precision value is a key identifier in HRMS analysis.

The fragmentation of 2-(aminomethyl)-N-ethylaniline in the mass spectrometer will also produce fragment ions with specific exact masses. HRMS can accurately measure these fragments, aiding in the structural confirmation. For instance, a common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion or related structures.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a robust platform for the analysis of 2-(aminomethyl)-N-ethylaniline in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. Due to the presence of amine functional groups, 2-(aminomethyl)-N-ethylaniline may exhibit peak tailing on standard non-polar GC columns. Derivatization is often employed to improve its chromatographic behavior and thermal stability.

In the absence of direct spectral data for 2-(aminomethyl)-N-ethylaniline, the mass spectrum of a structurally similar compound, N-ethylbenzylamine, can provide insights into the expected fragmentation patterns. The key fragments would likely arise from the cleavage of the benzylic C-N bond and the loss of the ethyl group.

Predicted Key Mass Fragments for 2-(aminomethyl)-N-ethylaniline based on Analogous Compounds:

| m/z | Proposed Fragment | Structural Analogy |

| 150 | [M]+ (Molecular Ion) | Parent Molecule |

| 135 | [M - NH]+ | Loss of amino group |

| 121 | [M - C2H5]+ | Loss of ethyl group |

| 106 | [C7H8N]+ | Rearrangement and fragmentation |

| 91 | [C7H7]+ | Tropylium ion |

| 77 | [C6H5]+ | Phenyl cation |

This table outlines the predicted major fragment ions for 2-(aminomethyl)-N-ethylaniline based on common fragmentation pathways for related aromatic amines.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS for 2-(aminomethyl)-N-ethylaniline, especially when derivatization is not desirable. Reversed-phase liquid chromatography is commonly employed for the separation of such compounds.

The electrospray ionization (ESI) source is typically used in LC-MS for the analysis of amines, as it readily forms protonated molecules [M+H]+ in the positive ion mode. Tandem mass spectrometry (LC-MS/MS) can be utilized for enhanced selectivity and sensitivity, where the precursor ion is fragmented to produce characteristic product ions for quantification and confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For 2-(aminomethyl)-N-ethylaniline, this method provides experimental verification of its chemical formula, C9H14N2. The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.

The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and purity of the compound.

Theoretical vs. Expected Experimental Elemental Composition of 2-(aminomethyl)-N-ethylaniline (C9H14N2):

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 71.95 | 71.55 - 72.35 |

| Hydrogen (H) | 9.39 | 8.99 - 9.79 |

| Nitrogen (N) | 18.65 | 18.25 - 19.05 |

This interactive table allows for a comparison between the theoretical elemental composition of 2-(aminomethyl)-N-ethylaniline and the generally accepted range for experimental results.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a valuable tool for assessing the thermal stability of `2-(aminomethyl)-N-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.